2-Methyl-1H-imidazole-5-sulfonic Acid
Overview
Description
2-Methyl-1H-imidazole-5-sulfonic Acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. The sulfonic acid group attached to the imidazole ring increases its solubility in water and provides acidic properties. This compound is not directly mentioned in the provided papers, but its structural relatives are extensively studied for their catalytic and synthetic applications in organic chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives is a topic of interest in several studies. For instance, the preparation of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate involves reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid, which suggests that similar sulfonic acid derivatives of imidazole can be synthesized through halogen substitution reactions . Additionally, the design of various ionic liquids based on sulfonic acid functionalized imidazolium salts indicates that these compounds can be synthesized and utilized as catalysts in organic reactions .
Molecular Structure Analysis
The molecular structure of imidazole sulfonic acid derivatives is characterized by the presence of a sulfonic acid group, which is a strong electron-withdrawing group. This influences the electronic properties of the imidazole ring. The papers provided do not directly analyze the molecular structure of 2-Methyl-1H-imidazole-5-sulfonic Acid, but they do discuss the structures of related compounds, which are confirmed by various spectroscopic methods such as IR, NMR, and MS, and in some cases, X-ray crystallography .
Chemical Reactions Analysis
The imidazole sulfonic acid derivatives are shown to be versatile in chemical reactions. They are used as catalysts in the synthesis of heterocyclic compounds, such as tetrasubstituted imidazoles, polyhydroquinoline derivatives, and benzimidazoles . These reactions typically proceed under mild conditions and offer high yields, showcasing the efficiency of these catalysts. The presence of the sulfonic acid group likely enhances the reactivity of the imidazole ring by increasing its acidity and making it a more effective catalyst.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole sulfonic acid derivatives are influenced by the presence of both the imidazole ring and the sulfonic acid group. These compounds are generally soluble in water and exhibit strong acidic properties due to the sulfonic acid group. The papers describe the use of these compounds as Brønsted acidic ionic liquids, which are halogen-free and can be recycled and reused without significant loss of activity . This indicates that these compounds are stable under the reaction conditions and can be handled conveniently in a laboratory setting.
Safety And Hazards
properties
IUPAC Name |
2-methyl-1H-imidazole-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-3-5-2-4(6-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABESTUFQOTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622813 | |
Record name | 2-Methyl-1H-imidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-imidazole-5-sulfonic Acid | |
CAS RN |
861346-39-6 | |
Record name | 2-Methyl-1H-imidazole-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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